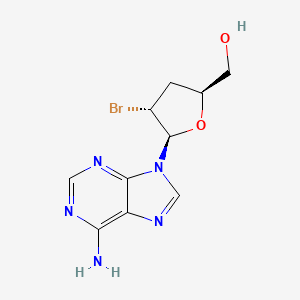
Adenosine, 2'-bromo-2',3'-dideoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-bromotetrahydrofuran-2-yl)methanol: is a complex organic compound that features a purine base attached to a brominated tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-bromotetrahydrofuran-2-yl)methanol typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols and appropriate catalysts.
Attachment of the Purine Base: The purine base is attached via nucleophilic substitution reactions, where the amino group of the purine reacts with a suitable leaving group on the tetrahydrofuran ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: De-brominated derivatives.
Substitution: Various substituted tetrahydrofuran derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ((2S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-bromotetrahydrofuran-2-yl)methanol is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound can be used to study the interactions between purine bases and other biomolecules, providing insights into nucleic acid chemistry.
Medicine
In medicinal chemistry, the compound’s unique structure makes it a candidate for drug development, particularly in the design of antiviral or anticancer agents.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism by which ((2S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-bromotetrahydrofuran-2-yl)methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The purine base can mimic natural nucleotides, potentially interfering with nucleic acid synthesis or function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ((2S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-chlorotetrahydrofuran-2-yl)methanol
- ((2S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-iodotetrahydrofuran-2-yl)methanol
Uniqueness
The bromine atom in ((2S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-bromotetrahydrofuran-2-yl)methanol provides unique reactivity compared to its chloro and iodo counterparts, making it particularly useful in certain synthetic applications.
Propriétés
Numéro CAS |
115941-55-4 |
|---|---|
Formule moléculaire |
C10H12BrN5O2 |
Poids moléculaire |
314.14 g/mol |
Nom IUPAC |
[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-bromooxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12BrN5O2/c11-6-1-5(2-17)18-10(6)16-4-15-7-8(12)13-3-14-9(7)16/h3-6,10,17H,1-2H2,(H2,12,13,14)/t5-,6+,10+/m0/s1 |
Clé InChI |
FPZFSLXDWDTIOO-BAJZRUMYSA-N |
SMILES isomérique |
C1[C@H](O[C@H]([C@@H]1Br)N2C=NC3=C(N=CN=C32)N)CO |
SMILES canonique |
C1C(OC(C1Br)N2C=NC3=C(N=CN=C32)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















